2-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl acetate
Description
2-(5-Chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl acetate is a chemical compound with notable molecular and supramolecular structures. Its characteristics are influenced by factors such as torsion angles and packing interactions.
Synthesis Analysis
The synthesis process of related compounds often involves reactions under specific conditions, yielding various derivatives. For instance, the synthesis of multisubstituted 2-(dihydrofuran-2(3H)-ylidene)acetates was achieved using a platinum-olefin catalyst system, demonstrating the complexity and precision required in chemical synthesis processes (Nakamura et al., 2008).
Molecular Structure Analysis
The molecular structures of this compound and its isomers significantly differ in conformations and distances between atoms. For example, one study focused on the torsion angles between different rings in the compound and how these affect the overall molecular structure (Trujillo-Ferrara et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving this compound can lead to various products, depending on the reactants and conditions used. For example, the reaction of N-benzoylglycine with ortho-formylbenzoic acids produced specific spiroproducts, indicating the compound's reactivity and versatility (Younesi et al., 2009).
Physical Properties Analysis
The physical properties of this compound, such as crystal packing and hydrogen bonding, are influenced by its molecular structure. Studies on similar compounds reveal how weak interactions, like C-H···O hydrogen bonds, contribute to the compound's stability (Gouda et al., 2022).
Chemical Properties Analysis
The chemical properties, including vibrational frequencies and electronic structures, are crucial for understanding the behavior of this compound. Vibrational spectroscopic investigations and computational studies provide insights into these aspects, as seen in studies of related compounds (Mariamma et al., 2013).
properties
IUPAC Name |
[2-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c1-9(19)22-14-5-3-2-4-13(14)18-15(20)11-7-6-10(17)8-12(11)16(18)21/h2-6,11-12H,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCYCKPBQCRXGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1N2C(=O)C3CC=C(CC3C2=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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